Product packaging for 2-hydroxy-N-(2-phenoxyethyl)benzamide(Cat. No.:CAS No. 13156-91-7)

2-hydroxy-N-(2-phenoxyethyl)benzamide

Cat. No.: B3321202
CAS No.: 13156-91-7
M. Wt: 257.28 g/mol
InChI Key: FHVONNYTNBEGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pharmacologically Relevant Chemical Scaffolds

The benzamide (B126) scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. nanobioletters.com These compounds are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. nanobioletters.comresearchgate.net The versatility of the benzamide structure allows for extensive modification, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. The introduction of different functional groups can influence properties such as solubility, protein binding, and bioavailability, which are crucial for the development of effective drugs. nih.gov

Historical Perspectives on Benzamide Derivatives in Medicinal Chemistry

The journey of benzamide derivatives in medicinal chemistry has been marked by significant therapeutic breakthroughs. Historically, the development of substituted benzamides led to the introduction of important drugs for the management of psychiatric disorders. These early compounds were found to selectively modulate the dopaminergic system, leading to their use as antipsychotics and antidepressants. Over the years, research has expanded to explore the potential of benzamide derivatives in other therapeutic areas, driven by a deeper understanding of their structure-activity relationships.

Significance of N-Phenoxyethyl Substituents in Chemical Compound Design

Chemical Profile of 2-hydroxy-N-(2-phenoxyethyl)benzamide

The compound this compound is a specific derivative within the broader class of substituted benzamides. Its structure features a hydroxyl group at the ortho position of the benzoyl moiety and a phenoxyethyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.28 g/mol
CAS Number 13156-91-7
Monoisotopic Mass 257.1052 Da
Predicted XlogP 3.4
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Data sourced from PubChem. uni.lu

Synthesis and Characterization

In the case of this compound, the synthesis would likely proceed via the reaction of 2-phenoxyethanamine with salicyl chloride (2-hydroxybenzoyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The hydroxyl group of the resulting product can also be derived from a protected precursor, such as a methoxy (B1213986) group, which is later deprotected.

Characterization of the synthesized compound would be achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its molecular structure and purity.

Potential Research Applications

Given the known biological activities of related 2-hydroxybenzamide derivatives, this compound holds potential for investigation in several areas of pharmacological research.

Studies on similar N-substituted 2-hydroxybenzamides have revealed promising antimicrobial and anti-inflammatory properties. nih.govnih.gov For instance, various N-aryl and N-alkyl derivatives of 2-hydroxybenzamide have been synthesized and tested against a range of bacterial and fungal strains, with some showing significant activity. nih.govmdpi.com The presence of the 2-hydroxy group is often crucial for this activity.

Furthermore, the anti-inflammatory potential of salicylamide (B354443) derivatives is well-documented. nih.gov The core structure is related to salicylic (B10762653) acid, the parent compound of aspirin. Research on N-substituted derivatives has aimed to develop new anti-inflammatory agents with improved efficacy and safety profiles. mdpi.com

The specific contribution of the N-(2-phenoxyethyl) substituent to the biological activity of this particular molecule would be a key area of investigation. The phenoxy group could engage in additional binding interactions with biological targets, potentially enhancing the compound's potency or selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B3321202 2-hydroxy-N-(2-phenoxyethyl)benzamide CAS No. 13156-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-9-5-4-8-13(14)15(18)16-10-11-19-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVONNYTNBEGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy N 2 Phenoxyethyl Benzamide

Synthetic Pathways via Salicylic (B10762653) Acid Derivatives

The most direct approaches to 2-hydroxy-N-(2-phenoxyethyl)benzamide utilize salicylic acid or its derivatives as the foundational starting material. These methods center on the formation of the amide bond as the key synthetic step.

Amidation Reactions of 2-hydroxybenzoic Acid Precursors

The direct condensation of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. In the case of 2-hydroxybenzoic acid (salicylic acid), direct amidation with 2-phenoxyethylamine (B128699) presents a straightforward route to the target molecule. However, the presence of the phenolic hydroxyl group can complicate this reaction, often necessitating the use of coupling agents or activators.

One established method for the direct amidation of salicylic acid involves the use of phosphorus trichloride (B1173362) (PCl₃) in an inert organic solvent. This reagent facilitates the reaction between salicylic acid and a primary amine. The molar ratio of salicylic acid to amine to PCl₃ is a critical parameter, with a common ratio being 1:1:0.3. researchgate.net The reaction is typically carried out by adding the amine and PCl₃ to a solution of salicylic acid in a solvent like toluene (B28343), with the temperature controlled to not exceed 20-25°C. researchgate.net

Table 1: Direct Amidation of Salicylic Acid with Primary Amines

Amine Catalyst/Reagent Solvent Reaction Conditions Yield Reference
Aromatic Amines PCl₃ Toluene Temp. not exceeding 20-25°C Not specified researchgate.net
Benzylamine Boric Acid Toluene Reflux with Dean-Stark trap High sciepub.com

It is important to note that while this method is effective for various primary amines, specific yields for the reaction with 2-phenoxyethylamine are not detailed in the available literature. Another approach involves the use of boric acid as a catalyst for the direct amidation of benzoic acids, a method noted for its operational simplicity and high yields. sciepub.com

Esterification and Subsequent Amidation Approaches

An alternative to direct amidation is a two-step process involving the initial esterification of salicylic acid, followed by amidation of the resulting ester with the desired amine. This can be an effective strategy as salicylic acid esters are often more amenable to amidation than the parent acid.

A common precursor used in this approach is methyl salicylate (B1505791) (wintergreen oil), which can be of either synthetic or natural origin. google.com The reaction involves heating the salicylic acid ester with a primary amine, such as n-octylamine or n-decylamine, at temperatures between 100°C and 200°C, with a preferred range of 130°C to 170°C. google.com This reaction can be performed neat (without a solvent) or in an aprotic organic solvent. google.com During the reaction, the methanol (B129727) byproduct is removed to drive the equilibrium towards the product. google.com This method has been reported to produce N-decyl salicylic acid amide in a 75% yield after purification. google.com

A more recent and sophisticated approach involves the conversion of salicylic acid into a 4H-benzo[d] acs.orggoogle.comdioxin-4-one intermediate. This is achieved by reacting salicylic acid with an acetylenic ester in the presence of a copper(I) iodide (CuI) catalyst and sodium bicarbonate (NaHCO₃) in acetonitrile. nih.gov This intermediate can then be readily amidated at room temperature by treatment with a primary amine in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method has proven effective for a variety of primary amines, yielding the corresponding salicylamides in moderate to good yields. nih.gov

Table 2: Amidation of Salicylic Acid Esters and Intermediates | Salicylic Acid Derivative | Amine | Catalyst/Reagent | Solvent | Reaction Conditions | Yield | Reference | |---|---|---|---|---|---|---| | Methyl Salicylate | n-Decylamine | None | Neat | 130-170°C | 75% | google.com | | Phenyl Salicylate | m-Trifluoromethylaniline | None | 180°C | Not specified | googleapis.com | | 4H-benzo[d] acs.orggoogle.comdioxin-4-one | n-Propylamine | DMAP/DBU | Acetonitrile | Room temperature, 8h | Good | nih.gov | | C₄ or higher alkyl ester | Monoalkylamines | Alcohol | Not specified | Not specified | ~95% | google.com |

Synthetic Pathways via Phenoxyethyl Amine Intermediates

This synthetic strategy focuses on preparing the amine component, 2-phenoxyethylamine, first, and then coupling it with an activated derivative of salicylic acid.

Preparation of 2-phenoxyethylamine

The key intermediate, 2-phenoxyethylamine, can be synthesized from readily available starting materials such as phenol (B47542). A common industrial method for preparing its precursor, 2-phenoxyethanol (B1175444), involves the reaction of phenol with ethylene (B1197577) oxide in a basic medium. acs.org Another well-established laboratory synthesis reacts sodium phenolate (B1203915) with 2-chloroethanol. acs.orggoogle.com This reaction is typically performed by heating an aqueous solution of sodium phenolate trihydrate to around 70°C and adding an aqueous solution of 2-chloroethanol. google.com

The resulting 2-phenoxyethanol can then be converted to 2-phenoxyethylamine. While direct conversion methods are not extensively detailed in the provided literature, multi-step sequences are known. For instance, a more complex substituted phenoxyethylamine has been prepared from phenol through a series of reactions including chloroacetylation, etherification, reduction, another etherification, ammoniation, and finally deprotection. google.com

Coupling Reactions with Activated 2-hydroxybenzoic Acid Derivatives

Once 2-phenoxyethylamine is obtained, it can be reacted with an activated form of salicylic acid to form the final amide product. The activation of the carboxylic acid is crucial to facilitate the amide bond formation. A wide array of coupling reagents has been developed for this purpose, particularly in the field of peptide synthesis, and many are applicable here.

Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as PyBOP and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). peptide.comhepatochem.comiris-biotech.de

The use of HATU as a coupling reagent for reactions involving salicylic acid has been studied. acs.org While it is a powerful coupling agent, its reaction with salicylic acids and anilines can lead to the formation of 2-imino benzo[e]-1,3-oxazin-4-one byproducts, which may complicate the synthesis of the desired salicylamide (B354443). acs.org The reaction conditions typically involve using HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.orgresearchgate.net

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Examples Notes Reference
Carbodiimides DCC, DIC, EDC Widely used, can cause racemization in chiral molecules. peptide.com peptide.com
Phosphonium Salts BOP, PyBOP Highly efficient, do not react with the free amino group. hepatochem.com hepatochem.com
Aminium/Uronium Salts HATU, HBTU, COMU Very reactive, fast reaction times, less racemization. acs.orgiris-biotech.de acs.orgiris-biotech.de

Catalytic Systems in the Synthesis of this compound

While many amidation reactions employ stoichiometric activating agents, the development of catalytic systems is a significant area of research for improving efficiency and reducing waste.

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids. sciepub.comrsc.org These reactions typically require the removal of water, often accomplished by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. sciepub.com Recent studies have shown that 2-hydroxyphenylboronic acid can be an effective catalyst for the amidation of aromatic carboxylic acids, achieving high yields. rsc.org The catalytic cycle is proposed to involve the formation of a mixed anhydride (B1165640) between the boric acid and the carboxylic acid, which then acts as the acylating agent. sciepub.com

Copper-based catalytic systems have also been explored. For instance, a CuI/NaHCO₃ system is used to synthesize the 4H-benzo[d] acs.orggoogle.comdioxin-4-one intermediate from salicylic acid and acetylenic esters, which is a precursor to salicylamides. nih.gov Additionally, salicylaldehyde (B1680747) Schiff base-Cu(II) complexes have been shown to catalyze N-arylation reactions, suggesting the potential for copper catalysts in forming the C-N bond in the target molecule, although this would represent a different synthetic disconnection. lpnu.ua

Table 4: Catalytic Systems for Amidation and Related Reactions

Catalyst Reactants Solvent Key Features Reference
Boric Acid Benzoic Acid, Benzylamine Toluene Homogeneous catalysis, high yield. sciepub.com
2-Hydroxyphenylboronic Acid Aromatic Carboxylic Acids, Amines Not specified Effective for aromatic acids, high yields up to 98%. rsc.org
CuI / NaHCO₃ Salicylic Acid, Acetylenic Esters Acetonitrile Forms an intermediate for subsequent amidation. nih.gov

Role of Acid and Base Catalysis

The direct condensation of a carboxylic acid and an amine is a fundamental method for amide synthesis, though it often requires high temperatures to drive off the water formed during the reaction. Catalysts are typically employed to facilitate this process under more controlled conditions.

Acid Catalysis: In the context of synthesizing this compound, an acid catalyst can be used to activate the carboxylic acid group of salicylic acid. Protic acids like sulfuric acid or p-toluenesulfonic acid protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, 2-phenoxyethylamine. However, a significant drawback of this method is that the amine reactant is also basic and will be protonated by the acid catalyst, reducing its nucleophilicity. This necessitates a careful balance of reaction conditions or the use of a large excess of one of the reactants.

Base Catalysis/Promoted Amidation: While not "catalysis" in the strictest sense for this reaction, bases play a crucial role. The direct heating of salicylic acid and 2-phenoxyethylamine can lead to the formation of the amide. In many amidation procedures that utilize an activated form of the carboxylic acid (such as an acyl chloride or in the presence of a coupling agent), a base is essential. Typically, a non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is added to neutralize the acidic byproduct (e.g., HCl) that is formed, thereby driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile. In some instances, particularly in reactions involving alkaline reagents, side reactions such as solvolysis can occur, which may complicate the synthesis. google.com

Transition Metal-Catalyzed Amidation Strategies

Modern synthetic chemistry has seen the emergence of transition metal catalysts as powerful tools for forming amide bonds directly from carboxylic acids and amines under milder conditions than traditional methods. These reactions often offer higher yields and greater functional group tolerance. While specific studies on the transition metal-catalyzed synthesis of this compound are not prevalent, the principles can be extrapolated from similar transformations on related benzamides.

Catalyst systems based on metals such as palladium, copper, rhodium, and iron have been developed for direct amidation. researchgate.netnih.gov These catalysts can activate the carboxylic acid in various ways, often involving the formation of a metal-carboxylate intermediate. The amine then displaces the metal to form the amide bond. For example, some catalytic cycles involve the in-situ generation of an active ester or a mixed anhydride, which is then readily attacked by the amine. The development of new ligands has been crucial in this field, allowing for improved catalytic activity and broader substrate scope.

Below is an illustrative table of catalyst systems that have been used for the amidation of aromatic carboxylic acids and could be applicable to the synthesis of this compound.

Illustrative Catalyst Systems for Aromatic Amidation

Catalyst Precursor Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 110 75-95
CuI Phenanthroline K₃PO₄ Dioxane 100 70-90
[Rh(cod)Cl]₂ PPh₃ - Xylene 140 80-98
FeCl₃ None None Solvent-free 120 65-90 researchgate.net

Note: This table is illustrative and based on general findings for the amidation of aromatic carboxylic acids. The conditions would require optimization for the specific synthesis of this compound.

Alternative and Emerging Synthetic Routes

Beyond direct catalytic amidation, several other reliable methods exist for synthesizing this compound. These routes often involve the activation of the carboxylic acid group of salicylic acid to facilitate the reaction with 2-phenoxyethylamine.

Acyl Chloride Method: A common and highly effective strategy involves converting salicylic acid to its corresponding acyl chloride, salicyl-oyl chloride. This is typically achieved by reacting salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 2-phenoxyethylamine. A base, such as triethylamine or pyridine, is usually added to the reaction mixture to scavenge the HCl byproduct. A challenge with this route is the potential for undesired reactions involving the phenolic hydroxyl group, which may necessitate the use of a protecting group.

Ester Amidation: Another viable route is the aminolysis of an ester of salicylic acid, such as methyl salicylate. This reaction involves heating the ester with 2-phenoxyethylamine, often in the presence of a catalyst or a promoter. While this method can be effective, it typically requires high temperatures and long reaction times to proceed to completion. The reaction is an equilibrium process, and strategies to remove the alcohol byproduct (e.g., methanol) can be employed to drive the reaction forward.

Coupling Reagent-Mediated Amidation: A wide array of coupling reagents, developed primarily for peptide synthesis, can be applied to the formation of this compound. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid group of salicylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by 2-phenoxyethylamine to form the desired amide. These reactions are typically run at room temperature and are known for their high yields and clean reaction profiles, although the removal of byproducts (e.g., dicyclohexylurea) can sometimes be challenging.

Transition-Metal-Free Transamidation: Emerging research has focused on the development of transition-metal-free methods for transamidation. nih.govsci-hub.se These methods often involve the activation of a primary amide with a removable activating group, followed by reaction with a desired amine. While not a direct synthesis from salicylic acid, it represents a potential route where a pre-formed benzamide (B126) could be converted to this compound by amine exchange.

Synthetic Optimization and Scalability Considerations

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring high purity, and developing a process that is both efficient and economical, particularly for larger-scale production.

Optimization: The optimization process involves systematically varying key reaction parameters to find the ideal conditions. For any of the synthetic routes described, factors such as solvent choice, reaction temperature, concentration of reactants, and stoichiometry are critical. For catalytic reactions, the choice of catalyst, catalyst loading, and any necessary ligands or additives must be fine-tuned. For example, in a transition metal-catalyzed amidation, screening different ligands can have a profound impact on the reaction's efficiency. Purification is also a key consideration; optimization aims to minimize the formation of byproducts to simplify the isolation of the final compound, which might involve crystallization, distillation, or chromatography.

Key Parameters for Synthetic Optimization

Parameter Potential Effects and Considerations
Solvent Affects solubility of reactants and intermediates, and can influence reaction rate and pathway. Aprotic polar solvents like DMF or DMSO are common for amidation.
Temperature Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. Optimization involves finding a balance.
Reactant Stoichiometry Using a slight excess of one reactant (often the more volatile or less expensive one) can drive the reaction to completion.
Catalyst Loading In catalytic routes, minimizing catalyst loading is key for cost-effectiveness and reducing potential contamination of the product with residual metal.
Reaction Time Monitoring the reaction progress (e.g., by TLC or LC-MS) is essential to determine the point of maximum conversion without significant byproduct formation.

Scalability: Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. Issues that are minor in the lab can become significant on a larger scale.

Heat Transfer: Amidation reactions can be exothermic. Managing heat generated during the reaction is critical on a large scale to prevent runaway reactions and ensure consistent product quality.

Mixing: Ensuring efficient mixing in large reactors is necessary to maintain homogeneity and consistent reaction rates.

Reagent Addition: The rate of addition of reagents can be critical for controlling the reaction temperature and minimizing side reactions.

Purification: Purification methods that are common in the lab, such as column chromatography, are often not feasible or economical on an industrial scale. Developing scalable purification methods, such as crystallization or distillation, is a key part of process development.

Cost and Availability of Materials: The cost and reliable supply of starting materials, catalysts, and solvents are paramount for a commercially viable process.

A process for producing 2-hydroxybenzamide derivatives has been developed that involves the reaction of a 2-substituted benzamide compound with a secondary or tertiary amine, leading to the selective deprotection of the 2-hydroxy group. google.com This highlights the importance of considering protecting group strategies and the potential for selective transformations during scalability studies.

Molecular Design and Structural Exploration of 2 Hydroxy N 2 Phenoxyethyl Benzamide Analogs

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide portion of 2-hydroxy-N-(2-phenoxyethyl)benzamide, also known as a salicylamide (B354443) moiety, is fundamental to its molecular conformation and potential interactions. The ortho-hydroxyl group and the amide functionality create a specific electronic and steric environment that can be finely tuned through chemical modification.

Substituent Effects on the Hydroxyl Group

Acetylation of the hydroxyl group to form a 2-carbamoylphenyl acetate, for instance, would eliminate this hydrogen bond donor, disrupting the planarity and altering the molecule's interaction capabilities. Shifting the hydroxyl group to the meta or para positions would also remove this intramolecular interaction, leading to a decrease in the molecule's typical activity profile as observed in related salicylamides. The electronic nature of this group is also pivotal. In related salicylaldehyde (B1680747) hydrazones, electron-donating substituents on the ring enhance the strength of the intramolecular hydrogen bond, while electron-withdrawing groups can weaken it.

Variations on the Benzene (B151609) Ring Substitution Pattern

Introducing substituents onto the benzamide benzene ring is a primary strategy for modulating the properties of its analogs. The nature and position of these substituents dictate their electronic and steric influence. Activating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, donate electron density to the ring, while deactivating groups, like nitro (-NO₂) or halogens (F, Cl, Br), withdraw electron density.

In quantitative structure-activity relationship (QSAR) studies of salicylamide derivatives, electronic properties are key descriptors of their activity. For instance, in a series of salicylamide derivatives evaluated for anti-HBV activity, the introduction of electron-withdrawing groups like -NO₂, -CF₃, and halogens at various positions on the salicyl ring resulted in a range of biological activities. This highlights the sensitivity of the scaffold to electronic modifications.

The position of substitution is governed by the directing effects of the hydroxyl and amide groups. The hydroxyl group is an ortho-, para-director, while the amide group can act as a meta-director. The interplay of these effects determines the likely positions for electrophilic aromatic substitution. For example, studies on salicylanilides have shown that introducing substituents at the 5-position (para to the hydroxyl group) is a common and effective modification strategy.

Table 1: Effect of Benzene Ring Substituents on the Properties of Salicylamide Analogs Data synthesized from studies on various salicylamide derivatives.

Substituent (Position)TypePredicted Effect on this compoundReference
5-ClElectron-withdrawingAlters electronic distribution, potentially enhancing certain biological interactions.
5-NO₂Strongly electron-withdrawingSignificantly modifies ring electronics and geometry.
4-CH₃Electron-donatingIncreases electron density in the ring system.
3-FElectron-withdrawingInfluences intramolecular hydrogen bonding and overall conformation.

Modifications of the Phenoxyethyl Moiety

Alkyl Chain Length Variations in the Ethyl Linker

The ethyl linker (-CH₂CH₂-) connecting the amide nitrogen to the phenoxy group plays a crucial role in determining the spatial orientation of the terminal phenyl ring. Altering the length of this alkyl chain can have significant consequences on the molecule's conformational flexibility and its ability to adopt specific orientations.

Studies on other classes of molecules, such as N-alkyl-β-D-glycosylamine derivatives and 1-alkyl-3-methylimidazolium chloride ionic liquids, have demonstrated that alkyl chain length is a key determinant of their properties. Increasing or decreasing the number of methylene (B1212753) units in the linker of this compound analogs would directly impact the distance and range of motion between the benzamide and phenoxy rings. For example, shortening the linker to a single methylene group (N-phenoxymethyl) would create a more rigid structure, while lengthening it to a propyl or butyl chain would increase flexibility and the number of accessible conformations. This flexibility can be crucial for optimizing interactions with biological targets.

Table 2: Predicted Impact of Alkyl Linker Length Variation

LinkerNumber of CarbonsPredicted Conformational EffectReference
-CH₂-1More rigid structure, limited orientations of phenoxy ring.
-CH₂CH₂-2Standard flexibility (as in parent compound).N/A
-CH₂CH₂CH₂-3Increased flexibility, larger conformational space.
-CH₂CH₂CH₂CH₂-4High flexibility, potential for intramolecular folding.

Substitutions on the Phenoxy Ring

The terminal phenoxy ring serves as a significant structural element that can be modified to fine-tune the molecule's properties. The introduction of substituents on this ring can alter its electronic nature and steric profile, which can be a strategic approach in drug design to improve characteristics like metabolic stability or target affinity.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure of this compound is primarily dictated by the orientation of its constituent parts, which is influenced by both intramolecular forces and the surrounding environment. A key feature is the strong intramolecular hydrogen bond between the phenolic -OH group and the amide carbonyl oxygen. This interaction enforces a planar conformation of the benzamide moiety.

Computational studies and crystal structure analyses of related salicylamides and N-substituted benzamides provide significant insight. The molecule possesses several rotatable bonds: the C-C and C-O bonds of the ethyl linker and the C-N amide bond. While the amide bond has restricted rotation due to its partial double-bond character, the linker allows the phenoxy group to adopt various positions relative to the benzamide core.

Stereochemical Considerations in Analog Synthesis

The introduction of chiral centers into analogs of this compound is a key strategy for exploring three-dimensional structure-activity relationships. Chirality can be introduced at various positions, such as on the phenoxyethyl side chain or on substituents attached to either of the aromatic rings. The synthesis of these stereochemically pure analogs requires specific and controlled methodologies to isolate the desired enantiomer or diastereomer. The primary approaches for obtaining enantiomerically pure compounds are asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemate. researchgate.net This can be achieved through several strategies:

Use of Chiral Starting Materials: A common strategy involves utilizing a chiral pool, where the synthesis begins with a readily available and enantiomerically pure natural product. For instance, if a chiral center is desired on the amine portion of the molecule, the synthesis could start from an enantiopure amino alcohol.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, the asymmetric hydrogenation of specific precursors using a chiral rhodium complex has been shown to produce chiral lactams with excellent enantioselectivity (up to 99.9% ee). rsc.org Similarly, chiral N-sulfinyl imines have been used to synthesize new chiral aziridines with high diastereomeric ratios (up to 98:2) through the addition of Grignard reagents. rsc.org While not directly applied to this compound analogs, these catalytic systems demonstrate the potential for creating chiral centers in related structures. For instance, the catalytic asymmetric Paal-Knorr reaction has been used to synthesize axially chiral N-arylpyrroles. nih.gov

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. researchgate.net

Diastereomeric Salt Formation: This is a classical and widely used method. The racemic mixture, if it contains an acidic or basic functional group, is reacted with an enantiomerically pure resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The separated diastereomer is then treated to remove the resolving agent, yielding the pure enantiomer. For example, enantiomers of ortho-c oxide-bridged phenylmorphans have been successfully resolved through diastereomeric salt formation with (S)-(+)- and (R)-(-)-p-methylmandelic acid. nih.govnih.gov

Table 1: Common Chiral Resolving Agents for Amines and Carboxylic Acids

Resolving Agent TypeExamplesTarget Functional Group
Chiral AcidsTartaric acid, Mandelic acid, Camphorsulfonic acidAmines
Chiral BasesBrucine, Strychnine, (-)-SparteineCarboxylic Acids

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to different retention times and thus separation. This method is effective for both analytical and preparative-scale separations. For example, racemic 2-[(acylamino)ethyl]-1,4-benzodiazepines have been successfully separated using a Chiralpak AD column. nih.gov The choice of CSP and mobile phase is critical for achieving good separation.

Table 2: Example of Chiral Separation Parameters for Benzamide Derivatives

Compound FamilyChiral Stationary Phase (CSP)Mobile PhaseApplication
2-[(acylamino)ethyl]-1,4-benzodiazepinesChiralpak ADn-Hexane/2-Propanol/DiethylaminePreparative Resolution

The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparing their circular dichroism (CD) spectra to those of compounds with a known configuration. nih.gov The development of stereochemically pure analogs of this compound is crucial for understanding the specific interactions of each stereoisomer with its biological target, which can lead to the identification of more potent and selective compounds.

Computational Chemistry and Molecular Modeling of 2 Hydroxy N 2 Phenoxyethyl Benzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 2-hydroxy-N-(2-phenoxyethyl)benzamide. These calculations can predict the molecule's optimized geometry, including bond lengths, bond angles, and torsion angles. For instance, studies on related benzohydrazide (B10538) derivatives have successfully used DFT to establish these geometric parameters. nih.gov

The electronic properties, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are crucial determinants of the molecule's reactivity and stability. The HOMO-LUMO gap, in particular, provides an indication of the chemical reactivity, with a smaller gap suggesting higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-deficient regions of the molecule, which is vital for understanding intermolecular interactions. While specific DFT studies on this compound are not widely published, data for a related compound, N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB), highlights the utility of this approach in studying chemical properties. tandfonline.com

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes and Affinities

For this compound, molecular docking simulations would involve placing the molecule into the binding site of a proposed biological target. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a force field to estimate the binding affinity. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, in a study of novel salicylanilide (B1680751) derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, molecular modeling revealed that a highly active compound bound within the active pocket of EGFR through two hydrogen bonds, with a minimal binding free energy (ΔGb) of -25.1125 kcal/mol. nih.gov Such analyses for this compound would be invaluable in identifying its potential biological targets and understanding the structural basis of its activity.

Ligand-Target Complex Stability Analysis

The stability of the complex formed between this compound and a potential biological target is a critical factor in its efficacy. The binding energy, calculated from docking scores, provides a quantitative measure of this stability. Lower binding energies typically indicate a more stable complex and, consequently, a higher binding affinity. In studies of other benzamide (B126) derivatives, docking scores have been effectively used to rank compounds and predict their biological activity. researchgate.net For this compound, a systematic docking study against a panel of potential protein targets would yield a profile of its binding affinities, helping to prioritize experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. By simulating the system in a solvated environment that mimics physiological conditions, MD can reveal changes in the protein and ligand conformation upon binding and provide a more accurate estimation of the binding free energy. Studies on other benzamide derivatives have employed MD simulations to assess the stability of ligand-protein complexes. nih.gov

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. For this compound, pharmacophore-based virtual screening could be employed. This involves defining a pharmacophore model based on the key structural features of the compound that are responsible for its biological activity. This model is then used to screen databases of chemical compounds to find molecules that match the pharmacophore. Structure-based virtual screening, which involves docking a library of compounds into the binding site of a target protein, is another powerful approach. Both strategies have been successfully used to identify novel benzamide analogs with desired biological activities. nih.gov

De Novo Design Approaches Based on Structural Information

De novo design is a computational method that aims to create novel molecules with desired properties from scratch. Based on the structural information of this compound and its interactions with a biological target obtained from docking and MD simulations, new analogs can be designed. This can involve growing a molecule within the binding site of the target or linking molecular fragments together. The goal is to optimize the interactions with the target to enhance binding affinity and selectivity. This approach has been applied to the design of other novel benzimidazole (B57391) derivatives as potential kinase inhibitors. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzamide (B126) and phenoxy rings, as well as the aliphatic protons of the ethyl linker. The protons on the 2-hydroxybenzamide ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm), with their exact shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group. The protons of the phenoxy group would also resonate in the aromatic region. The methylene (B1212753) protons of the ethyl group adjacent to the nitrogen and the oxygen will likely appear as triplets in the δ 3.5-4.5 ppm range. The phenolic hydroxyl proton and the amide N-H proton are expected to be broad singlets, with their chemical shifts being concentration and solvent dependent. For comparison, in the related compound N-(2-phenoxyethyl)benzamide, the methylene protons appear as distinct signals, which helps in assigning the structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to resonate significantly downfield (δ 165-175 ppm). The aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the hydroxyl group (C-2 of the benzamide ring) is expected to be shifted downfield compared to the other aromatic carbons due to the oxygen's deshielding effect. The two methylene carbons of the ethyl linker will have characteristic shifts in the aliphatic region of the spectrum.

A summary of predicted ¹H and ¹³C NMR data is presented in Table 1.

Table 1: Predicted NMR Data for 2-hydroxy-N-(2-phenoxyethyl)benzamide

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-168-172
Aromatic C-O (Benzamide)-158-162
Aromatic C-H (Benzamide)6.8-8.2115-135
Aromatic C-N (Benzamide)-118-122
Aromatic C-O (Phenoxy)-157-160
Aromatic C-H (Phenoxy)6.9-7.4114-130
Methylene (-CH₂-N)3.6-3.840-45
Methylene (-O-CH₂-)4.1-4.365-70
Amide (N-H)8.5-9.0 (broad)-
Phenolic (O-H)11.0-12.0 (broad)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅NO₃), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The monoisotopic mass of this compound is 257.1052 Da. nih.gov In an ESI-MS experiment, the compound is expected to be observed as protonated molecules [M+H]⁺ with an m/z of 258.1125. Predicted collision cross-section values for various adducts have been calculated. uni.lu

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond, the ether linkage, and the ethyl chain. Expected fragments would correspond to the salicyloyl cation (m/z 121) and the phenoxyethylaminium ion or related fragments.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z Predicted Collision Cross Section (Ų)
[M+H]⁺258.11248157.4
[M+Na]⁺280.09442163.1
[M-H]⁻256.09792162.6

Data sourced from PubChemLite. nih.govuni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-N bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the phenolic O-H stretching vibration. The N-H stretching vibration of the secondary amide is expected to appear around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group will give a strong absorption band in the range of 1630-1680 cm⁻¹. The C-O stretching vibrations for the phenol (B47542) and the ether will be observed in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and a carbonyl group suggests that this compound will exhibit significant UV absorption. The spectrum is expected to show π → π* transitions characteristic of the benzoyl and phenoxy chromophores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the searched literature, analysis of a closely related compound, 2-hydroxy-N-(2-hydroxyethyl)benzamide, provides insights into the likely solid-state conformation. nih.gov

In the crystal structure of 2-hydroxy-N-(2-hydroxyethyl)benzamide, an intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the amide carbonyl oxygen. nih.gov This is a common feature in salicylamide (B354443) derivatives and is expected to be present in this compound as well. The molecule is nearly planar due to resonance between the amide group and the aromatic system. nih.gov Intermolecular hydrogen bonds involving the amide N-H group are also likely to be present, leading to the formation of a three-dimensional network in the crystal lattice. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Applications Beyond Current Research Scope

The foundational 2-hydroxy-N-(2-phenoxyethyl)benzamide structure presents a versatile platform for the exploration of new biological activities. While much research has centered on areas like antimicrobial and anticancer effects, the inherent chemical features of this scaffold suggest a broader potential. Amide bonds are crucial components in a vast number of biologically active molecules, contributing to a wide array of pharmacological activities including anti-inflammatory, analgesic, and antiviral properties. nih.gov

Recent studies on related benzamide (B126) derivatives have demonstrated their potential as glucokinase activators for the treatment of diabetes and as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. nih.govnih.gov For instance, certain substituted benzamides have shown potent inhibitory activity against AChE, comparable to existing drugs. nih.gov The 2-(4-hydroxyphenoxy)benzamide scaffold, closely related to the subject of this article, is found in bioactive compounds with antibacterial and antitumor effects. mdpi.comnih.gov Furthermore, the structural motif of 2-hydroxy benzyl (B1604629) hydrazides has been investigated for antioxidant and antibacterial activities, with some derivatives showing significant potential. jchr.org These findings suggest that this compound could be a valuable starting point for developing novel therapeutic agents for a wider range of diseases.

Development of Advanced Delivery Systems for Research Purposes

The translation of a promising compound from the laboratory to a potential therapeutic requires overcoming challenges related to its delivery. Advanced drug delivery systems are being developed to enhance the efficacy and minimize the side effects of therapeutic agents. genesispub.org For compounds like this compound, which may have limitations in solubility or bioavailability, these systems are crucial for effective research and potential future applications.

Nanocarriers, such as liposomes and polymeric nanoparticles, offer a means to encapsulate compounds, improving their stability and pharmacokinetic profiles. nih.govmdpi.com Liposomes, which are biocompatible and can carry both hydrophilic and hydrophobic molecules, have been explored for delivering drugs across the blood-brain barrier. genesispub.orgmdpi.com Polymeric nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid), are also widely used due to their biocompatibility and ability to provide controlled release. nih.gov For peptide-based therapeutics, which share the amide linkage with benzamides, delivery systems like hydrogels and functionalized surfaces are also being investigated to protect them from degradation and ensure sustained release. nih.govresearchgate.net The development of such systems for this compound would be a critical step in advancing its research.

Integration with High-Throughput Screening Technologies

The discovery of new biological activities for compounds like this compound can be significantly accelerated through the use of high-throughput screening (HTS) technologies. HTS allows for the rapid testing of large libraries of compounds against various biological targets. axxam.comchemrxiv.org These automated platforms can perform biochemical and cell-based assays in formats that allow for testing thousands of compounds per day, using a variety of detection methods like luminescence, fluorescence, and absorbance. axxam.com

The integration of HTS with mass spectrometry (HTS-MS) offers a powerful tool for identifying high-affinity ligands from large compound libraries with high sensitivity and specificity, often without the need for chromatography. chemrxiv.orgnih.gov Furthermore, advancements in nanoscale synthesis and screening allow for the creation and testing of large, diverse chemical libraries on a very small scale, reducing waste and accelerating the discovery process. nih.gov By synthesizing a library of derivatives based on the this compound scaffold and subjecting it to HTS against a wide range of biological targets, researchers can efficiently explore its full therapeutic potential.

Challenges and Opportunities in the Design of Benzamide-Based Bioactive Compounds

The design of novel bioactive compounds based on the benzamide scaffold presents both challenges and significant opportunities. A primary challenge lies in optimizing multiple drug-like properties simultaneously, including potency, selectivity, solubility, and metabolic stability. hilarispublisher.com Achieving the right balance often involves trade-offs, where improving one property might negatively impact another. hilarispublisher.com Synthetic medicinal chemists utilize structure-activity relationship (SAR) studies and computational modeling to navigate these complexities and design molecules with optimal profiles. hilarispublisher.com

The emergence of drug resistance in infectious diseases and cancer also poses a significant hurdle, requiring the development of compounds with novel mechanisms of action. hilarispublisher.com However, the versatility of the benzamide scaffold provides ample opportunities for structural modifications to overcome these challenges. mdpi.com The ability to introduce various substituents allows for detailed structure-activity analysis and the fine-tuning of pharmacological properties. nih.govmdpi.com Recent work on non-phthalimide benzamide-type derivatives as cereblon (CRBN) binders for PROTAC design highlights the potential for creating more stable and selective therapeutic agents. researchgate.net

Potential for Multitargeted Ligand Design

The complexity of many diseases, such as Alzheimer's, has led to a shift from the "one drug-one target" paradigm to the development of multi-target directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets involved in a disease cascade. nih.gov The benzamide scaffold is well-suited for the design of such multi-targeted agents. nih.gov

For example, researchers have designed and synthesized benzamide derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's disease pathology. nih.gov This approach aims to achieve a more potent therapeutic effect than targeting a single pathway. The structural flexibility of the this compound core allows for the incorporation of different pharmacophoric elements to engage with multiple targets. By combining the structural features of known ligands for different targets into a single benzamide-based molecule, it is possible to create novel MTDLs with enhanced efficacy for complex diseases.

Q & A

Q. What are the standard synthetic routes for 2-hydroxy-N-(2-phenoxyethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 2-phenoxyethylamine. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane or pyridine under reflux (3–4 hours) . For optimization:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control: Reflux (~80°C) enhances reaction rates but may require inert atmospheres to prevent oxidation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., pyridine).
  • Emergency measures: Immediate rinsing with water (15+ minutes) for skin/eye exposure, followed by medical evaluation .
  • Storage: Store in sealed containers under dry, inert conditions to prevent hydrolysis .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm aromatic protons, amide linkages, and phenoxyethyl substituents.
  • Mass spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • FT-IR: Identify hydroxyl (~3200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) stretches.
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?

Methodological Answer:

  • Software cross-validation: Compare refinement results between SHELXL and WinGX to identify systematic errors.
  • Twinned data handling: Use SHELXL’s TWIN/BASF commands to model twinning in high-symmetry crystals .
  • Hydrogen-bond analysis: Apply graph-set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Q. What experimental designs are effective for studying hydrogen-bonding patterns in crystalline forms?

Methodological Answer:

  • Temperature-dependent crystallography: Collect data at 100 K and 298 K to assess thermal motion effects on H-bond geometry .
  • Polymorph screening: Use solvent-drop grinding with DMSO/water mixtures to isolate metastable forms.
  • ORTEP visualization: Generate thermal ellipsoid plots (ORTEP-3 ) to quantify positional disorder in hydroxyl groups.

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Scaffold modification: Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzamide para-position to enhance antimicrobial activity, as seen in related thiazolyl derivatives .
  • Bioisosteric replacement: Replace the phenoxyethyl group with morpholine or piperazine rings to improve solubility .
  • In vitro assays: Test against Trypanosoma brucei (IC₅₀ assays ) or bacterial models (MIC determination) under standardized CLSI protocols.

Q. What strategies address challenges in polymorph identification and stability?

Methodological Answer:

  • PXRD and DSC: Pair powder X-ray diffraction with differential scanning calorimetry to distinguish polymorphs.
  • Slurry conversion experiments: Suspend crystals in solvent mixtures (e.g., ethanol/water) for 72 hours to isolate the most stable form .
  • Dynamic vapor sorption (DVS): Monitor hygroscopicity to assess environmental stability.

Q. How should discrepancies in biological activity data across studies be analyzed?

Methodological Answer:

  • Batch variability checks: Re-synthesize compounds using identical protocols to rule out impurity effects.
  • Dose-response normalization: Express activity as % inhibition relative to positive controls (e.g., metronidazole for antiparasitic studies ).
  • Statistical modeling: Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-(2-phenoxyethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-(2-phenoxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.